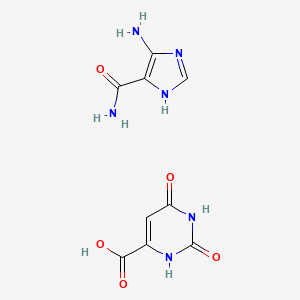

Orazamide

Description

Properties

IUPAC Name |

4-amino-1H-imidazole-5-carboxamide;2,4-dioxo-1H-pyrimidine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O4.C4H6N4O/c8-3-1-2(4(9)10)6-5(11)7-3;5-3-2(4(6)9)7-1-8-3/h1H,(H,9,10)(H2,6,7,8,11);1H,5H2,(H2,6,9)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVCSUEOGEIOUHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)NC1=O)C(=O)O.C1=NC(=C(N1)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60975528 | |

| Record name | 2,6-Dihydroxypyrimidine-4-carboxylic acid--5-amino-1H-imidazole-4-carboximidic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60975528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7425-69-6, 2574-78-9, 60104-30-5 | |

| Record name | 4-Pyrimidinecarboxylic acid, 1,2,3,6-tetrahydro-2,6-dioxo-, compd. with 5-amino-1H-imidazole-4-carboxamide (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7425-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Orazamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2574-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Orazamide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002574789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dihydroxypyrimidine-4-carboxylic acid--5-amino-1H-imidazole-4-carboximidic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60975528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ORAZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CLY9MRR8FV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pyrazinamide: A Deep Dive into its Prodrug Nature and Activation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Pyrazinamide (PZA) holds a unique and critical position in the chemotherapy of tuberculosis (TB), primarily due to its potent sterilizing activity against semi-dormant, non-replicating mycobacteria residing in acidic environments.[1][2] This activity is responsible for shortening the standard TB therapy duration from 9-12 months to the current 6-month regimen.[3][4] PZA is a prodrug, meaning it is administered in an inactive form and requires bioactivation within the Mycobacterium tuberculosis (Mtb) bacillus to exert its antimicrobial effect.[5][6] This guide provides a comprehensive technical overview of the activation of PZA, the enzymatic processes involved, the downstream mechanisms of its active form, and the molecular basis of resistance, supplemented with quantitative data and detailed experimental protocols.

The Activation Pathway: From Prodrug to Active Moiety

The journey of PZA from an inert prodrug to a bactericidal agent is a multi-step process contingent on both the drug's chemistry and the mycobacterial cell's physiology.

-

Passive Diffusion : PZA, being a small and uncharged molecule, passively diffuses across the mycobacterial cell wall and membrane into the cytoplasm.[1][3]

-

Enzymatic Conversion : Inside the bacillus, the enzyme nicotinamidase/pyrazinamidase (PZase), encoded by the pncA gene, hydrolyzes PZA into its active form, pyrazinoic acid (POA).[5][7] This conversion is the cornerstone of PZA's activity.

-

Efflux and Protonation : The resulting POA, a weak acid with a pKa of 2.9, is partially exported out of the cell via a weak efflux mechanism.[3][8]

-

Acidic Environment Accumulation : In the acidic milieu of the phagolysosome (pH ~5.5) where Mtb persisters often reside, a fraction of the extracellular POA becomes protonated to form uncharged pyrazinoic acid (HPOA).[8][9] This uncharged form can readily diffuse back into the neutral pH of the mycobacterial cytoplasm.[9] This "ion-trapping" mechanism leads to the accumulation of POA inside the bacillus, overcoming the weak efflux and reaching concentrations sufficient to exert its effects.[1][9]

The Activating Enzyme: Pyrazinamidase (PncA)

PncA is the central player in PZA activation. It is a metal-dependent hydrolase that catalyzes the deamidation of PZA to POA.[10][11]

-

Structure and Function : The crystal structure of Mtb PncA reveals a catalytic triad of Cys138, Asp8, and Lys96 within a small substrate-binding cavity.[7][12] The enzyme contains a crucial metal ion, reported to be Fe²⁺ or Mn²⁺, coordinated by Asp49, His51, His57, and His71, which is essential for its enzymatic activity.[7][8] Loss of this metal ion results in a complete loss of hydrolytic function.[12]

-

Role in Resistance : The vast majority (72-98%) of PZA-resistant clinical isolates harbor mutations in the pncA gene.[13][14] These mutations are highly diverse and scattered throughout the gene, leading to a loss or reduction of PZase activity.[1][2] This prevents the conversion of PZA to its active POA form, rendering the drug ineffective.

Mechanisms of Action of Pyrazinoic Acid

Once accumulated within the bacillus, POA is believed to act on multiple targets, explaining its potent sterilizing effect on persistent bacteria.[1][8]

-

Model 1: Disruption of Membrane Energetics : The primary and most accepted model suggests that the accumulation of the acidic POA molecule disrupts the proton motive force (PMF) across the mycobacterial membrane.[5][9] This interference with energy production is particularly detrimental to persister cells, which have lower metabolic activity and are more vulnerable to energy depletion.[1][9]

-

Model 2: Inhibition of Fatty Acid Synthase I (FAS-I) : POA has been shown to inhibit FAS-I, a critical enzyme for the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[5][9] This mechanism could disrupt cell wall integrity and function.

-

Model 3: Inhibition of Coenzyme A (CoA) Biosynthesis : A more recently identified target is the L-aspartate decarboxylase (PanD), an enzyme essential for the biosynthesis of β-alanine, a precursor to pantothenate and Coenzyme A (CoA).[15][16] POA binds to the active site of PanD, inhibiting its function and potentially leading to the depletion of CoA, a vital cofactor in cellular metabolism.[15][17][18] Mutations in the panD gene have been identified in PZA-resistant strains that lack pncA mutations.[8][16]

-

Model 4: Inhibition of Trans-translation (RpsA Target) : It was initially proposed that POA binds to the Ribosomal Protein S1 (RpsA) and inhibits trans-translation, a ribosome rescue mechanism crucial for bacterial survival under stress.[4][8] Mutations in rpsA were found in some low-level PZA-resistant strains.[8][19] However, subsequent studies have failed to demonstrate a direct binding interaction between POA and RpsA, suggesting this may not be a primary mechanism of action.[20] This area remains a subject of ongoing research.

Molecular Mechanisms of Resistance

PZA resistance primarily arises from the failure to convert the prodrug into its active form, though mutations in downstream targets also contribute.[13][21]

-

pncA Mutations : As the predominant mechanism, mutations in pncA lead to a non-functional or absent PncA enzyme, preventing POA production.[8][21]

-

rpsA Mutations : Mutations near the C-terminus of the rpsA gene have been associated with low-level PZA resistance in strains with a wild-type pncA gene.[8][19] The overexpression of RpsA can also confer resistance.[3]

-

panD Mutations : Missense mutations in panD have been identified in PZA-resistant isolates.[13][17] These mutations are thought to prevent POA from binding to and inhibiting the PanD enzyme, thereby preserving the CoA biosynthesis pathway.[15][16]

Quantitative Data Summary

The susceptibility of M. tuberculosis to PZA is highly dependent on pH. Minimum Inhibitory Concentration (MIC) values are a key quantitative measure of the drug's efficacy.

Table 1: Minimum Inhibitory Concentrations (MIC) of Pyrazinamide against M. tuberculosis

| Strain / Isolate | Method / Medium | pH | MIC (μg/mL) | Reference |

| M. tuberculosis H37Rv | Broth Microdilution / PZA-S1 Medium | 6.8 | 25 | [22] |

| Clinical Isolates (PZase positive) | Broth Microdilution / PZA-S1 Medium | 6.8 | ≤12.5 to 100 | [22] |

| PZA-Resistant (PncA C138R) | Broth Microdilution / PZA-S1 Medium | 6.8 | 800 | [22] |

| PZA-Resistant (PanD E126*) | Broth Microdilution / PZA-S1 Medium | 6.8 | 800 | [22] |

| M. tuberculosis (Vector Control) | N/A | 5.5 | 100 | [8] |

| M. tuberculosis (RpsA Overexpression) | N/A | 5.5 | 500 | [8] |

| MDR-TB Isolates (Sputum Culture Conversion) | N/A | N/A | 16 | [23] |

| MDR-TB Isolates (Sputum Culture Non-Conversion) | N/A | N/A | 64 | [23] |

Experimental Protocols

Reliable PZA susceptibility testing is notoriously challenging due to the drug's requirement for an acidic pH, which can itself inhibit mycobacterial growth.[24]

Protocol 1: Pyrazinamidase (PZase) Activity Assay (Wayne Method)

This classic biochemical assay qualitatively determines the presence of PZase activity.

Principle: PncA-positive Mtb hydrolyzes PZA in the medium to POA. The addition of ferrous ammonium sulfate results in the formation of a pink-red precipitate (ferrous pyrazinoate complex) in the presence of POA, indicating a positive result (PZA susceptible).[19]

Methodology:

-

Inoculum Preparation: Prepare a heavy suspension of Mtb colonies from a solid culture in Dubos medium.[19]

-

Inoculation: Inoculate 0.2 mL of the bacterial suspension into tubes containing 2.0 mL of Dubos Broth Base with PZA (100 µg/mL).

-

Incubation: Incubate the tubes at 37°C for 7 days.[19]

-

Reagent Addition: After incubation, add 1.0 mL of freshly prepared 10% (w/v) ferrous ammonium sulfate solution to each tube.

-

Observation: Observe for the development of a pink to red band or precipitate within 4 hours.

-

Positive Result: Pink/red color develops (PZase activity present, PZA susceptible).

-

Negative Result: No color change (PZase activity absent, PZA resistant).

-

Protocol 2: Phenotypic Susceptibility Testing (Bactec MGIT 960)

The BACTEC MGIT 960 is a WHO-endorsed automated liquid culture system for PZA susceptibility testing.[25]

Principle: The system uses a modified Middlebrook 7H9 broth at an acidic pH of ~5.9. It compares the growth of Mtb in a drug-free control tube with a tube containing a critical concentration of PZA (100 µg/mL). Growth is detected by an oxygen-quenching fluorescent sensor.[25]

Methodology:

-

Inoculum Preparation: Prepare a bacterial suspension from a pure culture adjusted to a 0.5 McFarland standard. Prepare a 1:5 dilution for the drug-containing tube and a 1:10 dilution for the drug-free control tube.[26]

-

Inoculation: Inoculate 0.5 mL of the 1:5 dilution into a MGIT tube containing the PZA supplement (final concentration 100 µg/mL). Inoculate 0.5 mL of the 1:10 dilution into a drug-free control MGIT tube.

-

Incubation: Place the tubes into the MGIT 960 instrument and incubate at 37°C. The instrument continuously monitors for fluorescence.

-

Interpretation: The instrument automatically flags a result based on the growth units (GU) in the drug-containing tube relative to the control tube.

-

Susceptible: Growth in the drug tube is significantly inhibited compared to the control.

-

Resistant: Growth in the drug tube is detected.

-

Note: False resistance can occur with the MGIT system, often due to a large inoculum size. A reduced inoculum protocol may be required to confirm resistance.[27]

Protocol 3: Molecular Susceptibility Testing (pncA Gene Sequencing)

Sequencing the pncA gene is a reliable and rapid method to detect mutations associated with PZA resistance.[26][28]

Principle: This method identifies the genetic basis of resistance by detecting mutations in the pncA gene and its promoter region.

Methodology:

-

DNA Extraction: Extract genomic DNA from an Mtb culture using a standard method (e.g., phenol-chloroform extraction or a commercial kit).[26]

-

PCR Amplification: Amplify the entire pncA gene and its putative promoter region (~720 bp) using specific primers (e.g., pncA-F: 5'-GCTGGTCATGTTCGCGATCG-3', pncA-R: 5'-CGCTTGCGGCGAGCGCTCCA-3').[28]

-

PCR Conditions (Example): 95°C for 10 min; 35 cycles of (95°C for 1 min, 65°C for 1 min, 72°C for 1 min); final extension at 72°C for 6 min.[28]

-

-

Sequencing: Purify the PCR product and perform Sanger sequencing using the same amplification primers.[26]

-

Analysis: Align the resulting sequence with a wild-type reference sequence (e.g., from Mtb H37Rv). Identify any nucleotide substitutions, insertions, or deletions.

-

Interpretation: Compare identified mutations against a known database of resistance-conferring mutations (e.g., Tuberculosis Drug Resistance Mutation Database) to predict susceptibility.[26]

References

- 1. journals.asm.org [journals.asm.org]

- 2. researchgate.net [researchgate.net]

- 3. The Bewildering Antitubercular Action of Pyrazinamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazinamide inhibits trans-translation in Mycobacterium tuberculosis: a potential mechanism for shortening the duration of tuberculosis chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Pyrazinamide? [synapse.patsnap.com]

- 6. youtube.com [youtube.com]

- 7. Crystal Structure of the Pyrazinamidase of Mycobacterium tuberculosis: Insights into Natural and Acquired Resistance to Pyrazinamide | PLOS One [journals.plos.org]

- 8. Mechanisms of Pyrazinamide Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Crystal structure of the nicotinamidase/pyrazinamidase PncA from Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. uniprot.org [uniprot.org]

- 12. newtbdrugs.org [newtbdrugs.org]

- 13. researchgate.net [researchgate.net]

- 14. A Global Perspective on Pyrazinamide Resistance: Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mycobacterium tuberculosis PanD structure-function analysis and identification of a potent pyrazinoic acid-derived enzyme inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. journals.asm.org [journals.asm.org]

- 20. Mycobacterium tuberculosis ribosomal protein S1 (RpsA) and variants with truncated C-terminal end show absence of interaction with pyrazinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Mechanisms of Pyrazinamide Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Frontiers | Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.8 using the broth microdilution method [frontiersin.org]

- 23. Drug Exposure and Susceptibility of Pyrazinamide Correlate with Treatment Response in Pyrazinamide-Susceptible Patients with Multidrug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Evaluation of Methods for Testing the Susceptibility of Clinical Mycobacterium tuberculosis Isolates to Pyrazinamide - PMC [pmc.ncbi.nlm.nih.gov]

- 25. aphl.org [aphl.org]

- 26. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]

- 27. journals.asm.org [journals.asm.org]

- 28. A simplified pyrazinamidase test for Mycobacterium tuberculosis pyrazinamide antimicrobial susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]

The Biochemical Impact of Pyrazinoic Acid: A Technical Guide for Researchers

Introduction

Pyrazinoic acid (POA), the active metabolite of the cornerstone anti-tuberculosis drug pyrazinamide (PZA), plays a crucial role in the treatment of Mycobacterium tuberculosis infections. Unlike many antibiotics, POA exhibits a multi-faceted mechanism of action, targeting several key biochemical pathways within the bacillus. This technical guide provides an in-depth overview of the primary pathways affected by POA, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and experimental workflows. This document is intended for researchers, scientists, and drug development professionals engaged in the study of antimicrobial agents and tuberculosis.

Inhibition of Coenzyme A Biosynthesis

A primary and well-established target of pyrazinoic acid is the biosynthesis of Coenzyme A (CoA), an essential cofactor in numerous metabolic processes, including the citric acid cycle and fatty acid metabolism. POA exerts its inhibitory effect by directly targeting the enzyme Aspartate Decarboxylase (PanD), which catalyzes a critical step in the CoA biosynthetic pathway.

Quantitative Data: Inhibition of PanD and Binding Affinity of POA

| Parameter | Value | Target/Condition | Reference |

| IC50 | ~25 µg/mL | Conversion of aspartate to β-alanine by PanD | [1] |

| Ki | 0.78 ± 0.05 mM | Competitive inhibition of PanD by POA | [2] |

| KM | 1.08 ± 0.06 mM | Substrate (aspartate) for PanD | [2] |

| KD | 6.1 ± 0.5 µM | Binding of POA to wild-type PanD | [1] |

| KD | No binding detected | Binding of POA to resistant PanD mutants | [1] |

Signaling Pathway: Inhibition of Coenzyme A Biosynthesis by Pyrazinoic Acid

References

The Gatekeeper of Pyrazinamide's Power: An In-depth Technical Guide to the Role of the pncA Gene in Drug Activation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the pivotal role the pncA gene plays in the activation of the first-line anti-tuberculosis drug, pyrazinamide (PZA). Understanding the intricacies of this gene and its protein product, pyrazinamidase (PZase), is fundamental to combating drug-resistant Mycobacterium tuberculosis and developing novel therapeutic strategies.

The Core Mechanism: From Prodrug to Potent Bactericide

Pyrazinamide is a prodrug, meaning it is inactive in its administered form and requires enzymatic conversion within the mycobacterial cell to exert its therapeutic effect.[1][2] The central player in this activation is the pyrazinamidase (PZase) enzyme, which is encoded by the pncA gene in Mycobacterium tuberculosis.[1][3]

The activation process unfolds as follows:

-

Passive Diffusion: PZA passively diffuses into the cytoplasm of M. tuberculosis.[4]

-

Enzymatic Conversion: Inside the bacillus, PZase hydrolyzes PZA into its active form, pyrazinoic acid (POA).[1][5][6] This conversion is the critical step governed by the pncA gene.

-

Acidic Environment Accumulation: The acidic environment within tuberculous lesions is crucial for PZA's efficacy.[1][6] In this low pH environment, a portion of the effluxed POA becomes protonated to form HPOA.[7] This protonated form is more lipid-soluble and readily re-enters the mycobacterial cell.

-

Cytoplasmic Acidification and Disruption: The accumulation of HPOA within the cytoplasm leads to a drop in intracellular pH, disrupting membrane potential and transport functions, ultimately leading to cell death.[5][6] Recent studies also suggest that POA may have specific molecular targets, including the ribosomal protein S1 (RpsA) and the aspartate decarboxylase PanD, which is involved in coenzyme A biosynthesis.[4][8]

This intricate activation pathway underscores the indispensable role of a functional pncA gene and its encoded PZase for the bactericidal activity of pyrazinamide.

The Genetic Basis of Resistance: When the Gatekeeper Fails

The primary mechanism of PZA resistance in M. tuberculosis is the loss of PZase activity due to mutations in the pncA gene.[1][9] These mutations can be of various types, including missense mutations leading to amino acid substitutions, insertions, deletions, and premature stop codons.[3][10] The result is a non-functional or significantly impaired PZase enzyme that is unable to convert PZA to its active POA form. Consequently, PZA remains inert, and the bacterium survives in its presence.

Quantitative Data on pncA Mutations and PZA Resistance

A strong correlation exists between mutations in the pncA gene, the absence of PZase activity, and phenotypic resistance to PZA. The following tables summarize key quantitative findings from various studies.

| Study Cohort | Number of PZA-Resistant Isolates | Percentage with pncA Mutations | Reference |

| Clinical Isolates (Mostly Asian Countries) | 33 (PZase-negative) | 97% | [11] |

| Clinical Isolates | 34 | 94.1% | [1] |

| Clinical Isolates (Canada, US, Korea) | 57 | 93% | [3] |

| Clinical Isolates and in vitro mutants | 33 (clinical) | 100% (after re-evaluation) | [10] |

| MDR and XDR-TB Isolates (South Africa, Georgia) | 554 (167 MDR, 387 XDR) | 70% (MDR), 96% (XDR) | [12] |

| Parameter | PZA-Susceptible Strains | PZA-Resistant Strains (PZase-negative) | Reference |

| Minimum Inhibitory Concentration (MIC) at pH 6.0 | ≤ 200 µg/ml | > 400 µg/ml | [11] |

| Minimum Inhibitory Concentration (MIC) | < 100 µg/ml | > 300 µg/ml or > 900 µg/ml | [3] |

Experimental Protocols for PZA Resistance Detection

Accurate determination of PZA susceptibility is crucial for effective tuberculosis treatment. Due to the challenges of conventional culture-based methods, which require an acidic pH that can inhibit mycobacterial growth, molecular methods targeting the pncA gene and biochemical assays for PZase activity are widely employed.[1][13]

Pyrazinamide Susceptibility Testing (Phenotypic)

a) BACTEC MGIT 960 System: This is a commonly used automated liquid culture system.[13]

-

Principle: Compares the growth of M. tuberculosis in a drug-free control tube with a tube containing PZA at a critical concentration (typically 100 µg/mL) in an acidified Middlebrook 7H9 broth (pH ~5.9).[13]

-

Methodology:

-

Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard.

-

Dilute the inoculum 1:5 for the drug-containing tube and 1:10 for the drug-free growth control tube.

-

Add 0.5 mL of the respective dilutions to the appropriately labeled MGIT tubes.

-

The instrument continuously monitors the tubes for an increase in fluorescence, which indicates bacterial growth.

-

A strain is reported as resistant if the growth in the drug-containing tube is greater than a certain percentage of the growth in the control tube.[1]

-

Pyrazinamidase (PZase) Activity Assay (Wayne Test)

-

Principle: This biochemical assay detects the enzymatic activity of PZase by identifying the production of pyrazinoic acid.[14]

-

Methodology:

-

Inoculate a heavy inoculum of the test isolate onto the surface of two tubes of Pyrazinamidase Agar containing PZA.

-

Incubate the tubes at 37°C.

-

After 4 days, add 1.0 mL of freshly prepared 1% ferrous ammonium sulfate reagent to one of the inoculated tubes and an uninoculated control.

-

Observe for the development of a pink to red band in the agar, which indicates the presence of pyrazinoic acid and a positive result (PZA susceptible).[15]

-

If the 4-day test is negative, the second tube is tested after 7 days of incubation.[15]

-

pncA Gene Sequencing (Genotypic)

-

Principle: This molecular method directly identifies mutations within the pncA gene and its promoter region that are associated with PZA resistance.

-

Methodology:

-

DNA Extraction: Isolate genomic DNA from the M. tuberculosis culture.

-

PCR Amplification: Amplify the entire pncA gene and its flanking regions using specific primers. A typical PCR protocol involves an initial denaturation, followed by multiple cycles of denaturation, annealing, and extension, and a final extension step.[16][17]

-

PCR Product Purification: Clean up the PCR product to remove primers and unincorporated nucleotides.

-

Sanger Sequencing: Perform cycle sequencing using fluorescently labeled dideoxynucleotides. The products are then separated by capillary electrophoresis.[17][18]

-

Sequence Analysis: Align the obtained sequence with a wild-type pncA reference sequence (e.g., from H37Rv) to identify any nucleotide changes.[17]

-

Conclusion

The pncA gene is the lynchpin in the mechanism of action of pyrazinamide. Its product, pyrazinamidase, is essential for converting the prodrug into its active, bactericidal form. Mutations within pncA are the predominant cause of PZA resistance in M. tuberculosis, making this gene a critical target for molecular diagnostics. A thorough understanding of the pncA gene, its encoded enzyme, and the spectrum of resistance-conferring mutations is paramount for the effective clinical management of tuberculosis and for the development of next-generation anti-tubercular agents that can overcome existing resistance mechanisms. The integration of genotypic analysis of pncA with phenotypic susceptibility testing provides the most reliable framework for guiding PZA therapy.[13]

References

- 1. Pyrazinamide Resistance and pncA Gene Mutations in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pncA mutations as a major mechanism of pyrazinamide resistance in Mycobacterium tuberculosis: spread of a monoresistant strain in Quebec, Canada - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pncA Mutations as a Major Mechanism of Pyrazinamide Resistance in Mycobacterium tuberculosis: Spread of a Monoresistant Strain in Quebec, Canada - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazinamide inhibits trans-translation in Mycobacterium tuberculosis: a potential mechanism for shortening the duration of tuberculosis chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-Activity relationship in mutated pyrazinamidases from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. Pyrazinamide: the importance of uncovering the mechanisms of action in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The molecular basis of pyrazinamide activity on Mycobacterium tuberculosis PanD - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanisms of Pyrazinamide Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characterization of pncA mutations in pyrazinamide-resistant Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mutation in pncA is a major mechanism of pyrazinamide resistance in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pncA Gene Mutations Associated with Pyrazinamide Resistance in Drug-Resistant Tuberculosis, South Africa and Georgia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aphl.org [aphl.org]

- 14. journals.asm.org [journals.asm.org]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. A simplified pyrazinamidase test for Mycobacterium tuberculosis pyrazinamide antimicrobial susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Rapid Sequencing of the Mycobacterium tuberculosis pncA Gene for Detection of Pyrazinamide Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scispace.com [scispace.com]

Orazamide and its Analogs: A Technical Guide on the Inhibition of Fatty Acid Synthase I (FAS I)

Disclaimer: Initial searches for "orazamide" did not yield specific results in the context of Fatty Acid Synthase I (FAS I) inhibition. The following guide focuses on the well-researched compound pyrazinamide (PZA) and its analogs, which are structurally related and known to interact with mycobacterial FAS I. It is presumed that "this compound" may be a specific analog or a related compound within this class.

Introduction

Fatty Acid Synthase I (FAS I) is a critical enzyme in the de novo biosynthesis of fatty acids. In various pathogens, including Mycobacterium tuberculosis, and in cancer cells, FAS I is upregulated to meet the high demand for lipids required for cell membrane formation, energy storage, and signaling. This makes FAS I an attractive target for therapeutic intervention. Pyrazinamide (PZA), a cornerstone drug in tuberculosis treatment, and its analogs have been investigated for their inhibitory effects on FAS I. This technical guide provides an in-depth overview of the mechanism of action, quantitative inhibitory data, and experimental protocols related to the effects of PZA and its analogs on FAS I.

Mechanism of Action

The precise mechanism by which pyrazinamide and its analogs inhibit FAS I has been a subject of investigation, with some conflicting reports in the scientific literature.[1]

-

Prodrug Activation: Pyrazinamide is a prodrug that diffuses into M. tuberculosis and is converted to its active form, pyrazinoic acid (POA), by the bacterial enzyme pyrazinamidase.[2][3] Resistance to PZA is often associated with mutations in the gene encoding this enzyme.[2][4]

-

Competitive Inhibition of FAS I: Studies have shown that PZA and its analog, 5-chloropyrazinamide (5-Cl-PZA), act as competitive inhibitors of mycobacterial FAS I.[5][6] Specifically, PZA has been demonstrated to be a competitive inhibitor of NADPH binding to the enzyme.[1] Saturation Transfer Difference (STD) NMR studies have confirmed that both PZA and POA reversibly bind to FAS I, albeit at different sites.[1]

-

Alternative Hypotheses: Some studies have reported that PZA is inactive against purified M. tuberculosis FAS I and does not inhibit fatty acid synthesis in whole-cell assays.[1] An alternative mechanism proposes that POA disrupts membrane energetics by accumulating in acidic environments.[1] Another identified target of POA is the PanD enzyme, which is crucial for coenzyme A biosynthesis.[2][7]

The multifaceted nature of PZA's activity suggests that its antimycobacterial effects may arise from actions on multiple targets, including but not limited to FAS I.

Quantitative Data: Inhibition of Mycobacterial FAS I

The inhibitory potency of pyrazinamide and its analogs against M. tuberculosis FAS I has been quantified in various studies. The following table summarizes the key inhibition constants (Kᵢ).

| Compound | Inhibition Constant (Kᵢ) | Target | Notes | Reference |

| Pyrazinamide (PZA) | 2,567 to 2,627 µM | M. tuberculosis FAS I | Competitive inhibition. | [5][6] |

| 5-Chloropyrazinamide (5-Cl-PZA) | 55 to 59 µM | M. tuberculosis FAS I | Competitive inhibition. | [5][6] |

Experimental Protocols

This section details the methodologies employed to investigate the interaction between pyrazinamide analogs and FAS I.

Purification of Mycobacterial FAS I

-

Source: Recombinant M. smegmatis strain (M. smegmatis Δfas1 attB::M. tuberculosis fas1) is used to express M. tuberculosis FAS I.[5][6]

-

Method: The specific purification protocol is not detailed in the provided search results but would typically involve cell lysis followed by a series of chromatography steps (e.g., affinity, ion exchange, size exclusion) to isolate the FAS I enzyme.

FAS I Activity and Inhibition Assay (Spectrophotometric)

This assay measures the activity of FAS I by monitoring the oxidation of NADPH, a key cofactor in fatty acid synthesis.

-

Principle: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP⁺, is directly proportional to the rate of the FAS I-catalyzed reaction.

-

Reagents:

-

Purified M. tuberculosis FAS I

-

NADPH

-

Acetyl-CoA

-

Malonyl-CoA

-

Inhibitor compound (e.g., PZA, 5-Cl-PZA) dissolved in a suitable solvent

-

Reaction buffer (e.g., potassium phosphate buffer, pH 7.0)

-

-

Procedure:

-

A reaction mixture containing the buffer, acetyl-CoA, and the inhibitor at various concentrations is prepared in a cuvette.

-

The reaction is initiated by adding purified FAS I and malonyl-CoA.

-

The absorbance at 340 nm is monitored over time using a spectrophotometer.

-

The rate of NADPH oxidation is calculated from the linear portion of the absorbance vs. time plot.

-

Inhibition constants (Kᵢ) are determined by analyzing the reaction rates at different substrate and inhibitor concentrations using methods such as Lineweaver-Burk plots.[5][6]

-

Radiolabeled Fatty Acid Synthesis Assay

This method provides a direct measure of fatty acid synthesis by tracking the incorporation of a radiolabeled precursor.

-

Principle: The incorporation of a radiolabeled acetyl-CoA or malonyl-CoA into fatty acids is quantified to determine the rate of synthesis.

-

Reagents:

-

Purified M. tuberculosis FAS I

-

NADPH

-

Acetyl-CoA

-

Radiolabeled malonyl-CoA (e.g., [¹⁴C]-malonyl-CoA)

-

Inhibitor compound

-

Reaction buffer

-

-

Procedure:

-

The enzymatic reaction is set up with the purified enzyme, substrates (including the radiolabeled precursor), and varying concentrations of the inhibitor.

-

The reaction is allowed to proceed for a defined period at a specific temperature.

-

The reaction is stopped, and the newly synthesized fatty acids are extracted using an organic solvent.

-

The radioactivity in the organic phase is measured using a scintillation counter.

-

The level of inhibition is determined by comparing the radioactivity in the presence and absence of the inhibitor.[5][6]

-

Saturation Transfer Difference (STD) NMR Spectroscopy

STD NMR is a powerful technique for studying ligand-protein interactions in solution.

-

Principle: This method detects the binding of a small molecule (ligand) to a large protein. Protons on the protein are selectively saturated with radiofrequency pulses. If a ligand is bound, this saturation is transferred to the ligand's protons, resulting in a decrease in the intensity of their NMR signals. By comparing the NMR spectrum with and without protein saturation, the signals of the binding ligand can be identified.

-

Application: STD NMR was used to demonstrate the reversible binding of both PZA and POA to M. tuberculosis FAS I and to show that PZA competitively inhibits NADPH binding.[1]

Signaling Pathways and Broader Context

While the direct inhibition of FAS I is a key area of study, it is important to consider the broader context of lipid metabolism in disease.

-

Cancer Metabolism: Dysregulated lipid metabolism is a hallmark of cancer.[8][9] Cancer cells often exhibit increased de novo fatty acid synthesis to support rapid proliferation and membrane production.[10] This makes FAS I a target in oncology as well. The PI3K/Akt/mTOR and JAK/STAT signaling pathways are known to intersect with lipid metabolism to drive tumor progression.[8][11]

-

Lipid Peroxidation and Oxidative Stress: Some studies have shown that PZA can enhance lipid peroxidation and induce oxidative stress, which may contribute to its therapeutic and toxic effects.[11] This process can be linked to the PI3K/Akt signaling pathway.[11]

Visualizations

Proposed Mechanism of Pyrazinamide Action

Caption: Proposed multi-target mechanism of pyrazinamide action in M. tuberculosis.

Experimental Workflow for FAS I Inhibition Assay

Caption: Workflow for the spectrophotometric FAS I inhibition assay.

Conclusion

Pyrazinamide and its analogs represent an important class of compounds with inhibitory activity against mycobacterial Fatty Acid Synthase I. While the exact contribution of FAS I inhibition to the overall antimycobacterial effect of PZA is still debated, the available data strongly suggest a direct interaction. The methodologies outlined in this guide provide a framework for the continued investigation of these and other novel FAS I inhibitors. A deeper understanding of the structure-activity relationships and the interplay with other cellular pathways will be crucial for the development of new therapeutics targeting lipid metabolism in infectious diseases and cancer.

References

- 1. Pyrazinamide, but not pyrazinoic acid, is a competitive inhibitor of NADPH binding to Mycobacterium tuberculosis fatty acid synthase I - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. docsity.com [docsity.com]

- 4. Structure-Activity relationship in mutated pyrazinamidases from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of isolated Mycobacterium tuberculosis fatty acid synthase I by pyrazinamide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. scientificarchives.com [scientificarchives.com]

- 10. Emerging targets in lipid metabolism for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pyrazinamide enhances lipid peroxidation and antioxidant levels to induce liver injury in rat models through PI3k/Akt inhibition - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Intracellular Accumulation of Pyrazinoic Acid at Acidic pH in Mycobacterium tuberculosis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role of acidic pH in the intracellular accumulation of pyrazinoic acid (POA), the active metabolite of the first-line anti-tuberculosis drug, pyrazinamide (PZA). A thorough understanding of this mechanism is pivotal for the development of new anti-mycobacterial agents and for overcoming PZA resistance.

Introduction: The Paradox of Pyrazinamide

Pyrazinamide holds a unique position in the arsenal of anti-tuberculosis drugs. While demonstrating remarkable sterilizing activity in vivo, particularly against semi-dormant bacilli residing in acidic inflammatory lesions, it is virtually inactive against Mycobacterium tuberculosis at neutral pH in vitro.[1][2] This paradox is explained by the pH-dependent mechanism of action, which hinges on the intracellular accumulation of its active form, pyrazinoic acid.

PZA is a prodrug that passively diffuses into M. tuberculosis.[3] Inside the bacillus, the enzyme pyrazinamidase (PncA), encoded by the pncA gene, converts PZA to POA.[3][4][5] Mutations in pncA that lead to the loss of PncA activity are the primary cause of PZA resistance.[3][5][6]

The "Weak Acid" Ion Trapping Model

The currently accepted model for the pH-dependent action of PZA is the "weak acid" ion trapping model. This model is predicated on the chemical properties of POA and the physiological environment of the mycobacterium.

At an acidic external pH, such as that found within phagolysosomes of macrophages where M. tuberculosis often resides, a significant portion of the extracellular POA becomes protonated to form uncharged pyrazinoic acid (HPOA).[7][8] This lipophilic, uncharged form of the molecule can readily permeate the mycobacterial cell membrane via passive diffusion.[8][9]

Once inside the mycobacterial cytoplasm, which is maintained at a relatively neutral pH (around 7.0), the HPOA dissociates, releasing a proton (H+) and the charged pyrazinoate anion (POA-).[7][10] The charged POA- is less membrane-permeable and is effectively "trapped" within the cell. This continuous influx of HPOA and its subsequent intracellular dissociation leads to the accumulation of both POA- and protons.[8][9]

The consequences of this accumulation are twofold:

-

Cytoplasmic Acidification: The release of protons leads to a drop in the intracellular pH, which can disrupt various pH-sensitive cellular processes.[10][11]

-

Disruption of Membrane Energetics: The accumulation of the charged POA- anion and protons can dissipate the proton motive force across the mycobacterial membrane, interfering with cellular energy production.[10][12]

A crucial factor contributing to the unique susceptibility of M. tuberculosis to PZA is its deficient efflux mechanism for POA.[1][8] In contrast, intrinsically resistant mycobacteria, such as Mycobacterium smegmatis, possess a highly active efflux pump that expels POA, preventing its intracellular accumulation even at acidic pH.[1][8]

Signaling Pathways and Molecular Interactions

The following diagram illustrates the proposed mechanism of PZA action and the intracellular accumulation of POA.

Caption: Mechanism of Pyrazinamide Action and Pyrazinoic Acid Accumulation.

Quantitative Data on POA Accumulation

The intracellular accumulation of POA is a key determinant of PZA efficacy. The following table summarizes quantitative data from studies investigating the effect of pH on POA accumulation in M. tuberculosis.

| pH | Intracellular POA (nmol/mg dry weight) | Extracellular POA (nmol/ml) | Reference |

| 5.5 | ~18 | ~2 | [8] |

| 6.0 | ~10 | ~5 | [8] |

| 6.6 | ~2 | ~15 | [8] |

Note: The values are estimations derived from graphical representations in the cited literature and are intended for comparative purposes.

Experimental Protocols

Determination of POA Accumulation using Radiolabeled PZA

A common method to quantify the accumulation of POA involves the use of radiolabeled PZA ([14C]PZA).

Experimental Workflow:

Caption: Workflow for Determining POA Accumulation using [14C]PZA.

Methodology:

-

Bacterial Culture: M. tuberculosis is grown to mid-log phase in an appropriate culture medium.

-

Incubation: The bacterial cells are harvested, washed, and resuspended in a buffer at different pH values (e.g., 5.5, 6.0, 6.6). [14C]PZA is then added to the cell suspensions and incubated for a specific period.

-

Separation: The bacterial cells are separated from the incubation buffer (supernatant) by centrifugation.

-

Lysis and Extraction: The cell pellet is washed and then lysed to release the intracellular contents. Both the cell lysate and the supernatant are processed to extract PZA and POA.

-

Chromatography: The extracts from the cell lysate and the supernatant are spotted onto a thin-layer chromatography (TLC) plate. The TLC is developed in a solvent system that separates PZA and POA.

-

Quantification: The radioactivity of the spots corresponding to PZA and POA on the TLC plate is measured using a phosphorimager or scintillation counter. The amount of POA in the cell lysate represents the intracellular accumulation, while the amount in the supernatant represents the extracellular concentration.

Other Proposed Mechanisms of POA Action

While the ion trapping model and subsequent disruption of membrane energetics is the most widely accepted mechanism, other targets for POA have been proposed:

-

Fatty Acid Synthase I (FAS I): Some studies suggest that POA may inhibit FAS I, an enzyme essential for the synthesis of fatty acids required for bacterial growth and replication.[7]

-

Ribosomal Protein S1 (RpsA): POA has been shown to bind to the ribosomal protein S1 (RpsA) and inhibit trans-translation, a process that rescues stalled ribosomes.[7] This could explain the drug's activity against dormant mycobacteria.

-

Aspartate Decarboxylase (PanD): More recent evidence indicates that POA can inhibit PanD, an enzyme involved in the biosynthesis of coenzyme A.[13]

The following diagram illustrates the logical relationship between PZA activation and its potential downstream targets.

Caption: Potential Downstream Targets of Pyrazinoic Acid.

Conclusion and Future Directions

The intracellular accumulation of pyrazinoic acid at acidic pH is a cornerstone of pyrazinamide's efficacy against Mycobacterium tuberculosis. The "weak acid" ion trapping model provides a robust framework for understanding this phenomenon. For drug development professionals, this highlights the potential of designing novel anti-mycobacterial agents that exploit the acidic microenvironments inhabited by M. tuberculosis. Future research should focus on further elucidating the downstream molecular targets of POA and investigating the mechanisms of POA efflux to develop strategies to potentiate the activity of PZA and overcome resistance.

References

- 1. Role of acid pH and deficient efflux of pyrazinoic acid in unique susceptibility of Mycobacterium tuberculosis to pyrazinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of Acid pH and Deficient Efflux of Pyrazinoic Acid in Unique Susceptibility of Mycobacterium tuberculosis to Pyrazinamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pncA Mutations as a Major Mechanism of Pyrazinamide Resistance in Mycobacterium tuberculosis: Spread of a Monoresistant Strain in Quebec, Canada - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal Structure of the Pyrazinamidase of Mycobacterium tuberculosis: Insights into Natural and Acquired Resistance to Pyrazinamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. tandfonline.com [tandfonline.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. journals.asm.org [journals.asm.org]

- 9. journals.asm.org [journals.asm.org]

- 10. The Acid-Base Equilibrium of Pyrazinoic Acid Drives the pH Dependence of Pyrazinamide-Induced Mycobacterium tuberculosis Growth Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pyrazinoic acid, the active form of the anti-tuberculosis drug pyrazinamide, and aromatic carboxylic acid analogs are protonophores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. pubs.acs.org [pubs.acs.org]

Orazamide's Molecular Landscape Beyond Fatty Acid Synthase I: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Orazamide, the bioactive form of the front-line anti-tuberculosis prodrug pyrazinamide (PZA), has long been a cornerstone of tuberculosis therapy. While its inhibitory effects on Fatty Acid Synthase I (FAS I) have been a subject of extensive research, a growing body of evidence reveals a more complex polypharmacological profile. This technical guide provides a comprehensive overview of the molecular targets of this compound beyond FAS I, detailing the experimental validation of these interactions, the quantitative metrics of engagement, and the downstream signaling consequences. This document is intended to serve as a resource for researchers in drug discovery and development, offering insights into this compound's multifaceted mechanism of action and highlighting potential avenues for the development of next-generation antitubercular agents.

Core Molecular Targets and Mechanisms of Action

Recent investigations have identified several key molecular targets and mechanisms through which this compound exerts its bactericidal effects, independent of FAS I inhibition. These include the strategic degradation of an essential enzyme in Coenzyme A biosynthesis, the disruption of cellular membrane energetics, and a controversial interaction with a ribosomal protein.

Aspartate Decarboxylase (PanD): A Target for Degradation

A significant breakthrough in understanding this compound's mechanism of action has been the identification of Aspartate Decarboxylase (PanD) as a primary molecular target.[1][2][3][4] PanD is a crucial enzyme in the biosynthetic pathway of coenzyme A (CoA), an essential cofactor in numerous metabolic processes.[5][6] this compound, in its active form pyrazinoic acid (POA), does not act as a conventional enzyme inhibitor. Instead, it binds to PanD and triggers its degradation by the caseinolytic protease ClpC1-ClpP.[3][4][7][8] This novel mechanism of action, akin to a "molecular glue," leads to the depletion of the intracellular CoA pool, ultimately resulting in bacterial cell death.[1][2][5]

| Parameter | Value | Method | Organism | Reference |

| Binding | Confirmed | Isothermal Titration Calorimetry | Mycobacterium bovis BCG | [2] |

| Enzymatic Inhibition | Weak | PanD Activity Assay | Mycobacterium tuberculosis | [3][6] |

| Degradation | Stimulated | RFP Reporter Fusions | Mycobacterium tuberculosis | [3][7] |

Isothermal Titration Calorimetry (ITC) for PanD Binding:

-

Objective: To determine the binding affinity of pyrazinoic acid (POA) to PanD.

-

Methodology: Recombinant PanD protein is placed in the sample cell of the calorimeter, and a solution of POA is titrated into the cell. The heat changes associated with the binding events are measured. The resulting data are fitted to a binding model to determine the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.[2] Mutant PanD proteins identified in POA-resistant strains are used as negative controls to demonstrate the specificity of the binding.[2]

PanD Degradation Assay using RFP Reporter Fusions:

-

Objective: To demonstrate that POA binding to PanD leads to its degradation.

-

Methodology: A red fluorescent protein (RFP) is fused to the C-terminus of PanD. This reporter fusion construct is expressed in Mycobacterium tuberculosis. The cells are then treated with POA. The levels of the RFP-PanD fusion protein are monitored over time using fluorescence measurements or Western blotting. A decrease in the RFP signal in the presence of POA indicates the degradation of the PanD protein.[3][7]

PanD Enzyme Activity Assay:

-

Objective: To assess the direct inhibitory effect of POA on the enzymatic activity of PanD.

-

Methodology: The assay measures the conversion of radiolabeled [14C]aspartic acid to β-alanine by purified recombinant PanD. The reaction mixture containing the enzyme, substrate, and varying concentrations of POA is incubated. The reaction products are then separated by thin-layer chromatography and quantified by autoradiography and densitometry.[6]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Pyrazinoic Acid Inhibits Mycobacterial Coenzyme A Biosynthesis by Binding to Aspartate Decarboxylase PanD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrazinamide triggers degradation of its target aspartate decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazinamide triggers degradation of its target aspartate decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Aspartate decarboxylase (PanD) as a new target of pyrazinamide in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. biorxiv.org [biorxiv.org]

Methodological & Application

Application Notes and Protocols for Assessing Pyrazinamide Susceptibility in Clinical Isolates

Introduction

Pyrazinamide (PZA) is a critical first-line antituberculosis agent, unique for its potent sterilizing activity against semi-dormant Mycobacterium tuberculosis bacilli residing in acidic environments.[1][2] The emergence of PZA resistance poses a significant threat to effective tuberculosis control. Accurate and reliable susceptibility testing is therefore paramount for guiding appropriate patient treatment and for surveillance of drug resistance.

These application notes provide detailed protocols for assessing the susceptibility of clinical M. tuberculosis isolates to Pyrazinamide. The methodologies described are intended for researchers, clinical laboratory personnel, and professionals in drug development.

Mechanism of Action and Resistance

Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the bacterial enzyme pyrazinamidase, encoded by the pncA gene.[1][3] POA is active only in an acidic environment (pH 5.0-5.5) and is thought to disrupt membrane potential and energy production, inhibit fatty acid synthase I, and interfere with coenzyme A synthesis.[2][3][4][5]

Resistance to PZA is primarily associated with mutations in the pncA gene that lead to a loss of pyrazinamidase activity, preventing the conversion of PZA to its active form.[1] Other less common resistance mechanisms may involve mutations in rpsA (ribosomal protein S1) and panD (aspartate decarboxylase).[1][6]

Signaling and Resistance Pathways

Caption: Mechanism of action of Pyrazinamide and the primary resistance pathway.

Phenotypic Susceptibility Testing Protocols

Phenotypic methods assess the growth of M. tuberculosis in the presence of PZA. Due to the requirement of an acidic pH for PZA activity, these tests require specialized media and careful pH control.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of PZA that inhibits the visible growth of an M. tuberculosis isolate.

Materials:

-

96-well microtiter plates

-

Middlebrook 7H9 broth, supplemented with OADC (oleic acid, albumin, dextrose, catalase) and adjusted to pH 5.5 or 5.95.[7] A neutral pH of 6.8 in a defined medium has also been recently used.[8][9]

-

Pyrazinamide stock solution

-

M. tuberculosis clinical isolate culture

-

Control strains (e.g., H37Rv - susceptible)[10]

-

Resazurin or other growth indicators (optional)

Protocol:

-

Prepare serial twofold dilutions of PZA in the acidified 7H9 broth in a 96-well plate. Typical concentration ranges to test are 12.5 to 800 µg/mL.[9]

-

Prepare an inoculum of the M. tuberculosis isolate equivalent to a 0.5 McFarland standard and dilute it to the appropriate final concentration for inoculation.

-

Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no PZA) and a sterility control well (no bacteria).

-

Seal the plates and incubate at 37°C for 7-14 days.

-

The MIC is read as the lowest PZA concentration that shows no visible bacterial growth. The addition of a growth indicator like resazurin can aid in visualizing the results.

BACTEC MGIT 960 System

The BACTEC Mycobacterial Growth Indicator Tube (MGIT) 960 system is a semi-automated method for PZA susceptibility testing.

Materials:

-

BACTEC MGIT 960 instrument

-

MGIT tubes containing 7H9 broth

-

PZA stock solution (typically for a final concentration of 100 µg/mL)[11]

-

M. tuberculosis isolate culture

Protocol:

-

Prepare an inoculum of the M. tuberculosis isolate.

-

Inoculate a MGIT tube containing PZA and a growth control MGIT tube without the drug.

-

Place the tubes into the BACTEC MGIT 960 instrument.

-

The instrument continuously monitors the tubes for fluorescence, which indicates bacterial growth.

-

The instrument's software compares the growth in the drug-containing tube to the growth control and provides an interpretation of susceptible or resistant.

Genotypic Susceptibility Testing Protocol

Genotypic methods detect mutations associated with PZA resistance, primarily in the pncA gene.

pncA Gene Sequencing

This is considered the gold standard for identifying PZA resistance-conferring mutations.

Materials:

-

DNA extraction kit for mycobacteria

-

PCR thermocycler

-

Primers for the pncA gene and flanking regions

-

DNA polymerase and dNTPs

-

Sanger sequencing reagents and access to a sequencer

Protocol:

-

Extract genomic DNA from the M. tuberculosis clinical isolate.

-

Amplify the entire pncA gene and its promoter region using PCR.

-

Purify the PCR product.

-

Perform Sanger sequencing of the purified PCR product.

-

Analyze the sequence data and compare it to the wild-type pncA sequence of M. tuberculosis H37Rv to identify any mutations.

Experimental Workflow

Caption: General workflow for assessing Pyrazinamide susceptibility.

Data Presentation and Interpretation

Quantitative data from susceptibility testing should be clearly structured for comparison and interpretation.

Table 1: MIC Distribution for M. tuberculosis Isolates

| Isolate ID | pncA Mutation | MIC (µg/mL) at pH 6.8 | Interpretation |

| H37Rv (Control) | Wild-type | 25 | Susceptible |

| Clinical Isolate 1 | Wild-type | ≤12.5 | Susceptible |

| Clinical Isolate 2 | Wild-type | 25 | Susceptible |

| Clinical Isolate 3 | Wild-type | 50 | Susceptible |

| Clinical Isolate 4 | C138R | 800 | Resistant |

| Clinical Isolate 5 | L159P | 800 | Resistant |

| Data adapted from recent studies on PZA MICs at neutral pH.[9] |

Table 2: Clinical Breakpoints for Pyrazinamide

| Method | Susceptible | Resistant | Source |

| BACTEC MGIT 960 | Growth Unit (GU) in drug tube < GU in control tube | Growth Unit (GU) in drug tube ≥ GU in control tube | Manufacturer's Instructions |

| Broth Microdilution (pH 5.5) | ≤ 50 µg/mL | > 50 µg/mL | Proposed Breakpoint[12] |

| Broth Microdilution (pH 6.0) | ≤ 50 µg/mL | > 50 µg/mL | Proposed Breakpoint[13] |

Note on Breakpoints: The clinical breakpoints for PZA are not as firmly established as for other antibiotics and can vary by the testing method and pH used.[12][13][14] The European Committee on Antimicrobial Susceptibility Testing (EUCAST) provides regularly updated breakpoint tables for many antimicrobials.[15][16]

The protocols outlined provide a framework for the comprehensive assessment of Pyrazinamide susceptibility in clinical isolates of M. tuberculosis. A combination of phenotypic and genotypic methods is recommended for the most accurate determination of PZA resistance, which is crucial for effective patient management and public health surveillance. The choice of method may depend on the laboratory's resources and the clinical context.

References

- 1. Mechanisms of Pyrazinamide Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. What is the mechanism of Pyrazinamide? [synapse.patsnap.com]

- 4. Pyrazinamide - Wikipedia [en.wikipedia.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Pyrazinamide Resistance Is Caused by Two Distinct Mechanisms: Prevention of Coenzyme A Depletion and Loss of Virulence Factor Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of pyrazinamide MICs for Mycobacterium tuberculosis at different pHs by the radiometric method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. frontiersin.org [frontiersin.org]

- 9. Frontiers | Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.8 using the broth microdilution method [frontiersin.org]

- 10. Evaluation of Methods for Testing the Susceptibility of Clinical Mycobacterium tuberculosis Isolates to Pyrazinamide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A simplified pyrazinamidase test for Mycobacterium tuberculosis pyrazinamide antimicrobial susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The pyrazinamide susceptibility breakpoint above which combination therapy fails - PMC [pmc.ncbi.nlm.nih.gov]

- 13. New Susceptibility Breakpoints for First-Line Antituberculosis Drugs Based on Antimicrobial Pharmacokinetic/Pharmacodynamic Science and Population Pharmacokinetic Variability - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pyrazinamide Susceptibility Testing in Mycobacterium tuberculosis: a Systematic Review with Meta-Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 15. nicd.ac.za [nicd.ac.za]

- 16. EUCAST: Clinical Breakpoint Tables [eucast.org]

Application Notes and Protocols for High-Throughput Screening of Compounds Synergistic with Pyrazinamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazinamide (PZA) is a cornerstone of first-line tuberculosis (TB) combination therapy, exhibiting potent sterilizing activity against semi-dormant Mycobacterium tuberculosis persisters residing in acidic environments.[1][2][3] The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) TB necessitates novel therapeutic strategies, including the identification of compounds that can potentiate the effects of existing drugs like PZA. High-throughput screening (HTS) offers a powerful approach to systematically screen large chemical libraries for such synergistic compounds, potentially leading to shorter, more effective treatment regimens and overcoming drug resistance.

This document provides detailed application notes and protocols for conducting a high-throughput screen to identify compounds that act synergistically with PZA. The workflow encompasses a primary screen using a luciferase reporter assay, followed by hit confirmation and synergy quantification using the checkerboard method.

PZA Mechanism of Action and Synergy Rationale

PZA is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase, encoded by the pncA gene.[1][2][3] POA is active at an acidic pH and is thought to disrupt membrane potential and energy production.[1][2][3] Resistance to PZA is most commonly associated with mutations in pncA that prevent the conversion of PZA to POA.[1][2][3] Other resistance mechanisms involve mutations in genes such as rpsA and panD, which are involved in protein synthesis and coenzyme A biosynthesis, respectively.[1][2][3][4]

Compounds that synergize with PZA could act through various mechanisms, such as:

-

Inhibiting efflux pumps that reduce intracellular PZA or POA concentrations.

-

Altering the intracellular pH to enhance the activity of POA.

-

Inhibiting alternative metabolic pathways that bacteria may use to circumvent the effects of PZA.

-

Targeting pathways that are essential in PZA-resistant strains.

The following diagram illustrates the known pathways of PZA action and resistance, highlighting potential targets for synergistic compounds.

Experimental Workflow

A typical high-throughput screening cascade for identifying PZA synergizers involves a primary screen to identify initial hits, followed by secondary confirmation and synergy validation assays.

Data Presentation

The following tables summarize hypothetical quantitative data from a PZA synergy screen.

Table 1: Primary Screen Hit Summary

| Parameter | Value |

| Library Size | 100,000 |

| Screening Concentration (Test Compound) | 10 µM |

| PZA Concentration (Sub-inhibitory) | 25 µg/mL |

| Hit Cutoff (% Inhibition >) | 50% |

| Number of Primary Hits | 500 |

| Hit Rate (%) | 0.5% |

Table 2: Dose-Response Confirmation of Primary Hits

| Compound ID | EC50 (µM) in presence of PZA (25 µg/mL) | EC50 (µM) alone |

| Hit-001 | 0.8 | > 50 |

| Hit-002 | 1.2 | 35 |

| Hit-003 | 2.5 | > 50 |

| ... | ... | ... |

| Hit-500 | 8.9 | 48 |

Table 3: Synergy Validation using Checkerboard Assay

| Compound ID | PZA MIC alone (µg/mL) | Compound MIC alone (µg/mL) | PZA MIC in combination (µg/mL) | Compound MIC in combination (µg/mL) | FIC Index (FICI) | Interpretation |

| Hit-001 | 100 | >50 | 25 | 6.25 | ≤0.5 | Synergy |

| Hit-002 | 100 | 35 | 50 | 8.75 | 0.75 | Additive |

| Hit-003 | 100 | >50 | 12.5 | 3.125 | ≤0.5 | Synergy |

Note: The Fractional Inhibitory Concentration Index (FICI) is calculated as: (MIC of PZA in combination / MIC of PZA alone) + (MIC of compound in combination / MIC of compound alone). A FICI of ≤ 0.5 is considered synergistic.

Experimental Protocols

Protocol 1: Primary High-Throughput Screening using Luciferase Reporter Assay

This protocol is adapted for screening compounds that enhance the activity of a sub-inhibitory concentration of PZA against M. tuberculosis expressing luciferase.

Materials:

-

M. tuberculosis strain expressing luciferase (e.g., H37Rv-lux)

-

Middlebrook 7H9 broth supplemented with 10% ADC (Albumin-Dextrose-Catalase), 0.5% glycerol, and 0.05% Tween-80

-

384-well white, clear-bottom microplates

-

Compound library dissolved in DMSO

-

Pyrazinamide (PZA) stock solution

-

Luciferin substrate

-

Luminometer

Method:

-

Bacterial Culture Preparation: Culture the M. tuberculosis-lux strain in 7H9 broth to mid-log phase (OD600 ≈ 0.5-0.8).

-

Inoculum Preparation: Dilute the bacterial culture in fresh 7H9 broth to a final OD600 of 0.01.

-

Compound Plating: Dispense 50 nL of each test compound from the library (at 10 mM in DMSO) into the wells of a 384-well plate to achieve a final concentration of 10 µM.

-

PZA Addition: Add 25 µL of 7H9 broth containing a sub-inhibitory concentration of PZA (e.g., 25 µg/mL) to all wells except the negative control wells. Add 25 µL of 7H9 broth without PZA to the negative control wells.

-

Bacterial Inoculation: Add 25 µL of the prepared bacterial inoculum to each well.

-

Controls:

-

Positive Control: Wells with bacteria and a known synergistic compound combination or a high concentration of an effective drug.

-

Negative Control (0% inhibition): Wells with bacteria and DMSO (vehicle control).

-

Background Control (100% inhibition): Wells with media only.

-

-

Incubation: Seal the plates and incubate at 37°C for 5-7 days.

-

Luminescence Reading:

-

Equilibrate the plates to room temperature.

-

Add 25 µL of luciferin substrate solution to each well.

-

Incubate for 10 minutes in the dark.

-

Measure luminescence using a plate reader.

-

-

Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls. Compounds showing inhibition above a predefined threshold (e.g., 50%) are considered primary hits.

Protocol 2: Synergy Validation using Checkerboard Assay

This protocol determines the synergistic interaction between hit compounds and PZA.

Materials:

-

M. tuberculosis H37Rv

-

Middlebrook 7H9 broth (acidified to pH 5.8 for PZA activity)

-

96-well microplates

-

Hit compounds and PZA stock solutions

Method:

-

Plate Setup:

-

Prepare serial two-fold dilutions of the hit compound along the x-axis of the 96-well plate (e.g., 8 concentrations).

-

Prepare serial two-fold dilutions of PZA along the y-axis of the plate (e.g., 8 concentrations).

-

The final plate will contain a matrix of varying concentrations of both compounds.

-

-

Inoculum Preparation: Prepare a bacterial inoculum of M. tuberculosis H37Rv in acidified 7H9 broth at a final concentration of 5 x 10^5 CFU/mL.

-

Inoculation: Inoculate each well of the checkerboard plate with 100 µL of the bacterial suspension.

-

Controls: Include wells with each compound alone to determine their individual Minimum Inhibitory Concentrations (MICs). Also, include a growth control well with no compounds.

-

Incubation: Seal the plates and incubate at 37°C for 7-14 days.

-

MIC Determination: The MIC is defined as the lowest concentration of the drug(s) that inhibits visible growth of the bacteria.

-

FICI Calculation: Calculate the FICI as described in the data presentation section. The following diagram illustrates the logical relationship for interpreting the FICI values.

References

- 1. researchgate.net [researchgate.net]

- 2. High Throughput Screening for Inhibitors of Mycobacterium tuberculosis H37Rv - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A robust computational quest: Discovering potential hits to improve the treatment of pyrazinamide‐resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. med-fom-avgaylab.sites.olt.ubc.ca [med-fom-avgaylab.sites.olt.ubc.ca]

Application Notes and Protocols for the Quantification of Pyrazinoic Acid in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazinoic acid (POA) is the active metabolite of pyrazinamide (PZA), a crucial first-line antituberculosis drug. The conversion of PZA to POA by the enzyme pyrazinamidase within Mycobacterium tuberculosis is essential for its bactericidal activity, particularly against semi-dormant bacilli in acidic environments.[1][2] Monitoring the concentration of POA in biological samples is critical for therapeutic drug monitoring, pharmacokinetic and pharmacodynamic (PK/PD) studies, and for assessing PZA resistance. This document provides detailed application notes and protocols for various methods to quantify POA in biological matrices such as plasma, serum, and urine.

Methods for Quantification

Several analytical techniques are available for the quantification of pyrazinoic acid, each with its own advantages in terms of sensitivity, specificity, and throughput. The most common methods include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and microbiological or colorimetric assays.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of POA in biological fluids. It is often the gold standard for pharmacokinetic studies due to its ability to simultaneously measure the parent drug (PZA) and its metabolites.

| Parameter | Human Plasma | Reference |

| Linearity Range | 0.03 - 9.00 µg/mL | [3] |

| Lower Limit of Quantification (LLOQ) | 0.03 µg/mL | [3] |

| Intra-batch Precision (% CV) | 1.10 - 4.57 | [3][4] |

| Inter-batch Precision (% CV) | 1.10 - 4.57 | [3][4] |

| Intra-batch Accuracy (%) | 93.5 - 106.7 | [3][4] |

| Inter-batch Accuracy (%) | 93.5 - 106.7 | [3][4] |

| Mean Extraction Recovery | 89.2% | [3][4] |

This protocol is based on the method described by Shah et al. (2016).[3]

a. Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 200 µL of human plasma into a clean microcentrifuge tube.

-

Add the internal standard (e.g., labeled POA).

-

Acidify the sample.

-

Add 1 mL of extraction solvent (methyl tert-butyl ether: diethyl ether, 90:10, v/v).

-

Vortex for 10 minutes.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

b. Chromatographic Conditions

-

Mobile Phase: Methanol and 0.1% acetic acid (65:35, v/v)[3][4]

-

Flow Rate: 0.8 mL/min

-

Injection Volume: 10 µL

c. Mass Spectrometric Conditions

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MRM Transition for POA: m/z 125.0 → 80.9[3]

Caption: Workflow for POA quantification by LC-MS/MS.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a more widely available and cost-effective method for POA quantification compared to LC-MS/MS. While generally less sensitive, it is suitable for applications where higher concentrations of POA are expected.

| Parameter | Rat Urine | Reference |

| Linearity Range | 0.416 - 3.33 mg/L | [5] |

| Limit of Detection (LOD) | 125 µg/L | [5] |

| Precision (%RSD) | 0.33 - 5.7% | [5] |

| Accuracy | < +/- 10.8% | [5] |

This protocol is adapted from a method for the simultaneous determination of PZA and its metabolites in rat urine.[5]

a. Sample Preparation

-

Collect urine samples.

-

Centrifuge to remove any particulate matter.

-

Dilute the sample with the mobile phase as needed to fall within the calibration range.

-

Filter through a 0.45 µm filter before injection.

b. Chromatographic Conditions

-

Column: C18 silica column[5]

-

Mobile Phase: 0.01 M KH2PO4 (pH 5.2)[5]

-

Flow Rate: 0.9 mL/min[5]

-

Column Temperature: 22 °C[5]

-

Detection Wavelength: 268 nm (as POA has a maximum absorbance around this wavelength)[6]

-

Injection Volume: 20 µL

Caption: Workflow for POA quantification by HPLC-UV.

Microbiological and Colorimetric Assays (Wayne Test)

These methods are primarily used for determining PZA susceptibility by detecting the production of POA by M. tuberculosis. They are qualitative or semi-quantitative and rely on a color change resulting from the reaction of POA with a ferrous ammonium sulfate solution.[7][8]

PZA-susceptible M. tuberculosis strains produce pyrazinamidase, which converts PZA to POA.[7] The accumulated POA in the culture medium reacts with ferrous ammonium sulfate to produce a pink to red colored complex.[7][8] PZA-resistant strains lack this enzyme and therefore do not produce POA, resulting in no color change.[7]

This protocol is a simplified representation of the principle.

a. Culture Preparation

-

Inoculate the M. tuberculosis isolate into a suitable liquid culture medium (e.g., 7H9 broth) containing PZA.

-

Incubate at 37°C for a specified period (e.g., 4-7 days).[7]

b. Detection of Pyrazinoic Acid

-

After incubation, add 1 mL of freshly prepared 1% ferrous ammonium sulfate solution to the culture tube.[7]

-

Allow the tube to stand at room temperature.

-

Observe for the development of a pink or red color, which indicates the presence of POA and thus PZA susceptibility.

Caption: Logic of the Wayne test for PZA susceptibility.

Conclusion

The choice of method for quantifying pyrazinoic acid depends on the specific research question, the required sensitivity and specificity, and the available resources. LC-MS/MS offers the highest sensitivity and is ideal for pharmacokinetic studies. HPLC-UV provides a robust and more accessible alternative for applications where lower sensitivity is acceptable. Microbiological and colorimetric assays are valuable tools for the qualitative assessment of PZA susceptibility in a clinical microbiology setting. The protocols and data presented here provide a comprehensive guide for researchers to select and implement the most appropriate method for their needs.

References

- 1. mdpi.com [mdpi.com]